molecular formula C7H9IN2O B12837730 2-(Hydrazinylmethyl)-4-iodophenol

2-(Hydrazinylmethyl)-4-iodophenol

Cat. No.: B12837730
M. Wt: 264.06 g/mol
InChI Key: KYZMXRSTULRFKJ-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-4-iodophenol is an organic compound that features a hydrazinylmethyl group attached to a phenol ring, which is further substituted with an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-4-iodophenol typically involves the reaction of 4-iodophenol with hydrazine derivatives. One common method is the condensation reaction between 4-iodophenol and hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-4-iodophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 2-(Hydrazinylmethyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Hydrazinylmethyl)-4-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-4-iodophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinylmethyl group can form hydrogen bonds and other interactions with target molecules, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydrazinylmethyl)-4-bromophenol: Similar structure but with a bromine atom instead of iodine.

    2-(Hydrazinylmethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of iodine.

    2-(Hydrazinylmethyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-(Hydrazinylmethyl)-4-iodophenol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can lead to different interaction patterns and properties, making this compound particularly interesting for specific applications.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

2-(hydrazinylmethyl)-4-iodophenol

InChI

InChI=1S/C7H9IN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2

InChI Key

KYZMXRSTULRFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CNN)O

Origin of Product

United States

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